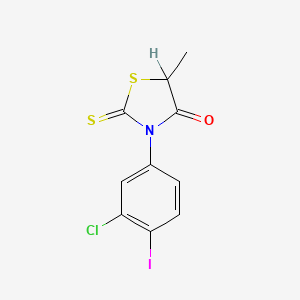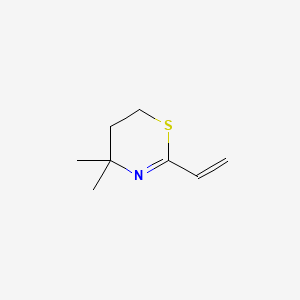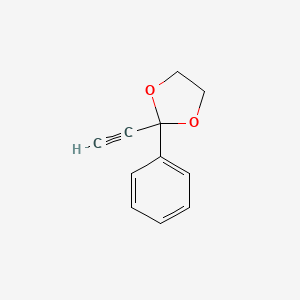
2-Ethynyl-2-phenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of an ethynyl group and a phenyl group attached to the dioxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethynyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . Another method involves the use of silica gel or alumina as catalysts under pressure, which affords the dioxolane without the need for solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. The choice of catalyst and reaction conditions can be optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorine (Cl2) can be used for aromatic substitution.
Major Products
Oxidation: Benzaldehyde and other carbonyl compounds.
Reduction: 2-Ethyl-2-phenyl-1,3-dioxolane.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Ethynyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-2-phenyl-1,3-dioxolane involves its reactivity towards various chemical reagents. The ethynyl group can participate in nucleophilic addition reactions, while the phenyl group can undergo electrophilic substitution. The dioxolane ring provides stability and can act as a protecting group for sensitive functional groups during chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the ethynyl group and is used as a protecting group for carbonyl compounds.
2,2-Dimethyl-1,3-dioxolane: Contains two methyl groups instead of the ethynyl and phenyl groups.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Ethynyl-2-phenyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propiedades
Número CAS |
29568-62-5 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-ethynyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-11(12-8-9-13-11)10-6-4-3-5-7-10/h1,3-7H,8-9H2 |
Clave InChI |
IGYYDOCVDNIUGI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(OCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



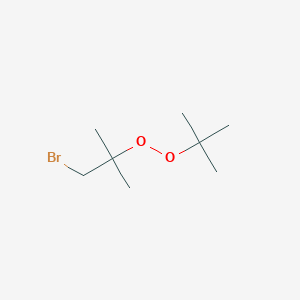
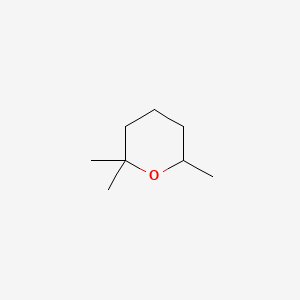
![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)


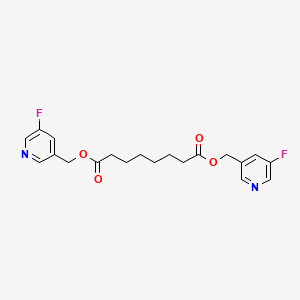


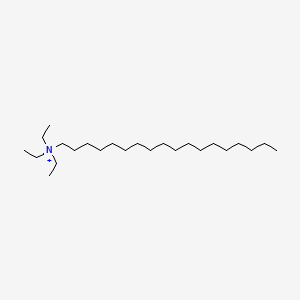
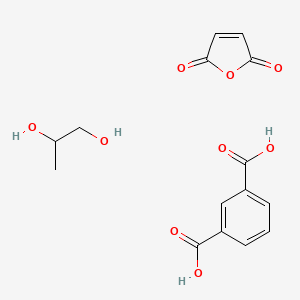
![Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14689872.png)
